(1-Phenyl-ethyl)-thiourea

Toxicology Structure-Toxicity Relationship Drug Discovery

Researchers requiring a chiral thiourea building block free from confounding cytotoxicity should select (1-Phenylethyl)thiourea over longer-chain analogs. Key differentiation data: • Non-toxic at 1 mM in hepatocyte assays, unlike PPTU/PBTU which cause significant LDH leakage. • Delivers 40% ee in asymmetric hydroformylation of styrene with Rh(I). • Solvent-dependent conformational switching enables stimuli-responsive material design. Supplied with full QC documentation for immediate R&D use.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 67398-34-9
Cat. No. B1362058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenyl-ethyl)-thiourea
CAS67398-34-9
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=S)N
InChIInChI=1S/C9H12N2S/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)
InChIKeyXTFIWYQHNZIYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Phenyl-ethyl)-thiourea Overview


(1-Phenyl-ethyl)-thiourea (CAS 67398-34-9), also known as N-(1-phenylethyl)thiourea or PETU, is a chiral organosulfur compound belonging to the thiourea class . It features a central thiocarbonyl group flanked by an amino group and a chiral 1-phenylethyl substituent . This structural motif imparts a combination of hydrogen-bond donor/acceptor capability and stereochemical rigidity, making it a versatile building block for asymmetric catalysis, ligand design, and structure-activity relationship studies . Its unique substitution pattern distinguishes it from simpler achiral thioureas and from more heavily substituted analogs, offering a specific balance of reactivity and selectivity for research and industrial applications .

Chiral (S)-1-phenylethyl thiourea scaffold for asymmetric catalysis research
Reported lower cytotoxicity context may support cell-based probe design
Solvent-tunable conformational switching for molecular recognition studies

(1-Phenyl-ethyl)-thiourea: Substitution Risks


Simple substitution of (1-Phenyl-ethyl)-thiourea with a structurally similar thiourea derivative, such as N-benzylthiourea, N-phenylpropylthiourea, or an unsubstituted thiourea, can lead to markedly different outcomes in both biological and catalytic applications [1]. The specific 1-phenylethyl group in (1-Phenyl-ethyl)-thiourea dictates a unique conformational preference [2] and imparts a distinct toxicity profile [1] that is not shared by its close analogs. This structure-dependent behavior—where a single methylene unit or substituent change can dramatically alter cytotoxicity or enantioselectivity—underscores the impossibility of generic substitution. The quantitative evidence below confirms that (1-Phenyl-ethyl)-thiourea offers a verifiable and meaningful advantage over its closest in-class alternatives, directly impacting research reproducibility and process robustness.

Structural analogs (e.g., N-benzylthiourea) may exhibit a different cytotoxicity profile, altering cellular assay outcomes.
Longer N-phenylalkyl chain homologs (propyl, butyl) shift hepatocyte toxicity endpoints; direct replacement is not supported.
Achiral thioureas lack the stereochemical induction needed for asymmetric transformations; enantioselectivity may not transfer.

(1-Phenyl-ethyl)-thiourea: Comparative Evidence


Hepatocyte Safety Advantage

In a direct head-to-head comparison in freshly isolated rat hepatocytes, N-phenylethylthiourea (PETU) demonstrated a non-toxic profile at 1 mM concentration, whereas the closely related analogs N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) induced significant LDH leakage and glutathione depletion [1]. This structure-toxicity relationship clearly demonstrates that the 1-phenylethyl substitution confers a specific and quantifiable safety advantage over longer-chain analogs [1].

Hepatocyte Cytotoxicity
Head-to-head
PETU non-toxic at 1 mM; PPTU and PBTU induced significant LDH leakage and GSH depletion
Reported cytotoxicity endpoint context; supports probe safety interpretation
Freshly isolated rat hepatocytes model
Toxicology Structure-Toxicity Relationship Drug Discovery

Asymmetric Catalysis Performance

A derivative of (1-Phenyl-ethyl)-thiourea, N-phenyl-N'-(S)-(1-phenylethyl)-thiourea, when used as a ligand in rhodium-catalyzed asymmetric hydroformylation of styrene, achieved a benchmark enantioselectivity of 40% ee [1]. This value provides a quantifiable reference point for the (S)-1-phenylethyl thiourea scaffold in a demanding catalytic transformation, demonstrating its ability to induce asymmetry where simpler achiral thioureas cannot [1].

Enantioselectivity
Class-level
40% ee
Supports chiral ligand design context; reported benchmark for thiourea scaffolds
Rh-catalyzed asymmetric hydroformylation of styrene
Asymmetric Catalysis Chiral Ligands Hydroformylation

Solvent-Dependent Conformational Control

Studies on N,N'-bis[(S)-1-phenylethyl]thiourea reveal a quantifiable solvent-dependent conformational equilibrium, with the E,Za conformer dominating in nonpolar solvents and Z,Za conformers favored in hydroxylic media [1]. This behavior, elucidated by NMR, IR, UV, and CD spectroscopy combined with force-field calculations, demonstrates that the 1-phenylethyl group imparts predictable and tunable conformational preferences [1]. In contrast, simpler achiral thioureas lack this level of stereochemical control.

Conformational Control
Cross-study comparable
E,Za dominant in nonpolar; Z,Za favored in hydroxylic solvents
Supports supramolecular design and tunable chiral recognition
NMR, CD, IR, UV spectroscopy; force-field calculations
Conformational Analysis NMR Spectroscopy CD Spectroscopy

Physicochemical Specifications

Commercially available (1-Phenyl-ethyl)-thiourea is characterized by a well-defined melting point range of 94–96°C and a typical purity of 95% [1]. These reproducible physicochemical parameters provide a reliable basis for procurement and quality control, ensuring batch-to-batch consistency in research and industrial applications [1].

Quality Specifications
Lot attribute
m.p. 94–96 °C, purity 95%
Supports identity confirmation and batch consistency
Commercial specification
Quality Control Material Specification Procurement

(1-Phenyl-ethyl)-thiourea: Application Scenarios


Low-Toxicity Chemical Probes Design

Researchers developing thiourea-based probes or drug leads for cellular assays should prioritize (1-Phenyl-ethyl)-thiourea (PETU) over longer-chain N-phenylalkylthioureas (e.g., PPTU, PBTU) to minimize confounding cytotoxicity [1]. The demonstrated non-toxic profile at 1 mM ensures that observed biological effects are due to target engagement rather than off-target cell damage, improving assay reliability and reducing false-positive rates [1].

Chiral Ligand Synthesis

For the development of air-stable, sulfur-based chiral ligands for asymmetric hydroformylation or related transformations, the (S)-1-phenylethyl thiourea framework provides a validated entry point, with an established enantioselectivity benchmark of 40% ee [2]. This performance metric guides ligand optimization and allows for direct comparison with alternative chiral scaffolds [2].

Conformational Studies and Supramolecular Design

In projects requiring precise control over molecular conformation, such as the design of foldamers, molecular tweezers, or chiral sensors, the solvent-dependent conformational switching of 1-phenylethyl thiourea derivatives offers a tunable parameter [3]. This behavior can be exploited to create stimuli-responsive materials or to fine-tune binding affinities [3].

Heterogeneous Catalyst Modification

The chiral 1-phenylethyl thiourea moiety is actively used to modify polyoxometalate catalysts (e.g., Mn-Anderson type heteropolyacids) for asymmetric transformations [4]. This application leverages the compound's stereochemical information to induce enantioselectivity in heterogeneous catalytic systems, a field where recyclability and stability are key [4].

Application
Selection Property
Validation Focus
Cellular assay probe design
Cytotoxicity endpoint differentiation
Cell-model cytotoxicity endpoints
Chiral ligand synthesis
Enantioselectivity induction context
Asymmetric hydroformylation ee
Supramolecular design
Solvent-dependent conformational switching
Spectroscopic conformer analysis
Heterogeneous catalyst modification
Stereochemical transfer to solid-state catalysts
Recyclability and enantioselectivity endpoints
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